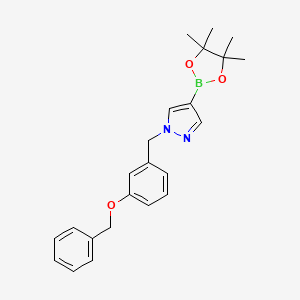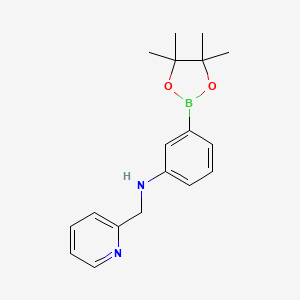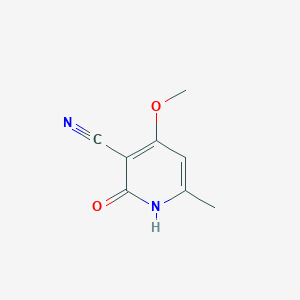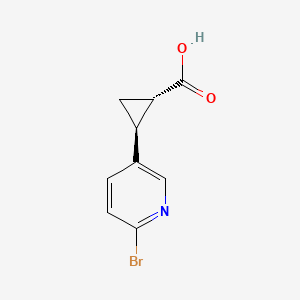
(4-(2-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethoxy)-3-chlorophenyl)boronic acid
概要
説明
(4-(2-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethoxy)-3-chlorophenyl)boronic acid is a complex organic compound that features a boronic acid functional group. This compound is notable for its unique structure, which includes a tert-butyldiphenylsilyl-protected piperidine moiety. The presence of the boronic acid group makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethoxy)-3-chlorophenyl)boronic acid typically involves multiple steps. One common route starts with the protection of piperidine using tert-butyldiphenylsilyl chloride. This is followed by the introduction of the ethoxy group and subsequent chlorination of the phenyl ring. The final step involves the formation of the boronic acid group through a reaction with a boron-containing reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
(4-(2-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethoxy)-3-chlorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
(4-(2-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethoxy)-3-chlorophenyl)boronic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to study the interactions of boronic acids with biological molecules, such as enzymes and receptors.
Industry: The compound is used in the production of advanced materials and polymers, where its unique structure imparts desirable properties.
作用機序
The mechanism of action of (4-(2-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethoxy)-3-chlorophenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and drug development processes. The tert-butyldiphenylsilyl-protected piperidine moiety also contributes to the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds
(4-(2-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethoxy)-3-fluorophenyl)boronic acid: This compound is similar in structure but features a fluorine atom instead of chlorine.
(4-(2-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethoxy)-3-bromophenyl)boronic acid: This variant contains a bromine atom on the phenyl ring.
Uniqueness
The uniqueness of (4-(2-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethoxy)-3-chlorophenyl)boronic acid lies in its specific combination of functional groups, which imparts distinct reactivity and stability. The presence of the tert-butyldiphenylsilyl-protected piperidine moiety enhances its utility in synthetic chemistry, while the boronic acid group provides versatility in forming carbon-carbon bonds.
特性
IUPAC Name |
[4-[2-[4-[tert-butyl(diphenyl)silyl]oxypiperidin-1-yl]ethoxy]-3-chlorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37BClNO4Si/c1-29(2,3)37(25-10-6-4-7-11-25,26-12-8-5-9-13-26)36-24-16-18-32(19-17-24)20-21-35-28-15-14-23(30(33)34)22-27(28)31/h4-15,22,24,33-34H,16-21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRKVLUYJPZMHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCC(CC2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37BClNO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B1408153.png)
![methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B1408155.png)
![1-[(4-Fluoro-3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole](/img/structure/B1408156.png)







![2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-thiazole-4-carboxylic acid](/img/structure/B1408171.png)


![8-isopropyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1408175.png)
